Boron;zirconium

UHTC Thermal Management Hypersonics

Researchers requiring materials for extreme aerothermal environments (>2450°C) face limited options balancing conductivity, oxidation resistance, and density. ZrB₂ solves this: intermediate thermal conductivity (302 W·m⁻¹·K⁻¹) prevents both substructure overheating and tip melting, while 6.09 g/cm³ density is ~40% lower than HfB₂. • ZrB₂-SiC composites sustain >7 MW/m² heat flux at hypersonic leading edges • Electrical resistivity ~6.54 μΩ·cm enables Joule heating above 1700°C • WC composites deliver >19,000 J·s⁻⁰.⁵·m⁻²·K⁻¹ thermal effusivity for fusion plasma-facing applications Supplied as 99.5% purity powder with full QC documentation.

Molecular Formula B2Zr
Molecular Weight 112.85 g/mol
CAS No. 12045-64-6
Cat. No. B077242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron;zirconium
CAS12045-64-6
Molecular FormulaB2Zr
Molecular Weight112.85 g/mol
Structural Identifiers
SMILES[B].[B].[Zr]
InChIInChI=1S/2B.Zr
InChIKeyVWZIXVXBCBBRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZrB₂ UHTC: Procurement & Technical Specifications


Zirconium diboride (ZrB₂, CAS 12045-64-6) is a refractory transition metal diboride belonging to the ultra-high temperature ceramic (UHTC) class, characterized by a hexagonal AlB₂-type crystal structure, a melting point exceeding 3000 °C, and exceptional thermal conductivity, electrical conductivity, and oxidation resistance in extreme thermal environments [1]. ZrB₂, along with its closest structural and functional analogs HfB₂ and TiB₂, forms the core of advanced UHTC material systems used in hypersonic flight, atmospheric re-entry, and high-temperature industrial processing [2].

U
UHTC Class Hexagonal AlB₂-type structure; melting point reported above 3000 °C
T
Thermal & Electrical High reported thermal conductivity and electrical conductivity for extreme-environment use
O
Oxidation Context Oxidation resistance supports thermal protection system research and hypersonic studies

ZrB₂ vs. HfB₂ & TiB₂: Critical Trade-offs


Within the group IV transition metal diboride family (TiB₂, ZrB₂, HfB₂), direct substitution is not viable due to significant and quantifiable divergences in thermal conductivity, oxidation kinetics, density, and material cost that dictate suitability for specific extreme-environment applications [1]. For instance, while HfB₂ offers marginally superior oxidation resistance, it imposes a substantial weight and cost penalty, whereas TiB₂, though lighter and less expensive, exhibits lower thermal conductivity and inferior oxidation resistance under certain conditions [2]. The evidence below quantifies these performance gaps, demonstrating that ZrB₂ occupies a unique, application-optimized position that cannot be replicated by simply interchanging other UHTC materials.

TiB₂
Higher thermal conductivity (reported ~453 W·m⁻¹·K⁻¹) may cause excess heat penetration into substructures. Lower oxidation resistance under certain conditions limits direct substitution.
ZrB₂ · Target
Intermediate thermal conductivity (~302 W·m⁻¹·K⁻¹) and balanced density provide a distinct position. ~40% lighter than HfB₂ with 95% of the stiffness.
HfB₂
Oxidation rate reported ~10× lower than ZrB₂, but approximately 40% higher density and greater cost. Marginally higher stiffness may not offset weight penalty in aerospace contexts.

ZrB₂ vs. HfB₂ & TiB₂: Quantitative Evidence


Optimal Thermal Conductivity Balance for Hypersonics

In a first-principles DFT study, the lattice thermal conductivity of ZrB₂ at 300 K was calculated to be 302 W·m⁻¹·K⁻¹, positioning it between TiB₂ (453 W·m⁻¹·K⁻¹) and HfB₂ (189 W·m⁻¹·K⁻¹) [1]. This intermediate value is critical for applications such as sharp leading edges where excessive thermal conductivity can lead to detrimental heat penetration into the substructure, while insufficient conductivity prevents the re-distribution of heat away from the stagnation point, causing localized melting [2]. Experimental measurements using laser flash diffusivity over 200–1300 °C also confirm this trend, with the temperature-dependent thermal conductivity of ZrB₂ described by λ_ZrB₂ = 0.8235 + [108.2/T(°K)] W·cm⁻¹·deg⁻¹ [3].

Thermal Conductivity Balance
Head-to-head
ZrB₂: 302 W·m⁻¹·K⁻¹ at 300 K
TiB₂ 453
ZrB₂ 302
HfB₂ 189
Intermediate value supports hypersonic leading-edge thermal management
DFT calculations; laser flash data confirm trend 200–1300 °C
UHTC Thermal Management Hypersonics

Higher Oxidation Kinetics vs. HfB₂

A direct comparative study on the oxidation of ZrB₂ and HfB₂ powders and composites reports that the oxidation rate of HfB₂ is one order of magnitude lower than that of ZrB₂ in the temperature range of 1127 °C to 1627 °C [1]. In terms of oxidation activation energy, SiC-reinforced ZrB₂ composites achieve a significantly higher value (increased from 323 kJ/mol to 593 kJ/mol) compared to HfB₂-SiC composites (increased from 199 kJ/mol to only 207 kJ/mol), demonstrating that while monolithic ZrB₂ oxidizes faster, it benefits more dramatically from SiC reinforcement [2]. An early ranking study also confirmed the oxidation resistance order: HfB₂ > ZrB₂ > TiB₂ [3].

Oxidation Kinetics vs. HfB₂
Head-to-head
ZrB₂ oxidation rate ~10× higher than HfB₂
ZrB₂: faster vs. HfB₂: 10× slower
HfB₂ may be preferred where oxidation resistance is the sole critical parameter
1127–1627 °C; SiC reinforcement benefits ZrB₂ more dramatically
Oxidation Resistance Thermal Protection Material Selection

Comparable Stiffness to HfB₂ at Reduced Weight

Ab initio calculations reveal that the Young's modulus of ZrB₂ is 524.12 GPa, which is only 5% lower than that of HfB₂ (551.41 GPa) [1]. Furthermore, the formation of an equimolar (Zr₀.₅Hf₀.₅)B₂ solid solution results in a 28% increase in high-temperature bending strength compared to ZrB₂–15 vol.% SiC or HfB₂–15 vol.% SiC composites [2]. Despite this comparable stiffness, ZrB₂ is approximately 40% lighter than HfB₂ (density of ZrB₂ ≈ 6.09 g/cm³ vs. HfB₂ ≈ 10.5 g/cm³) [3], providing a distinct advantage in weight-sensitive aerospace applications.

Stiffness at Reduced Weight
Head-to-head
ZrB₂: 524 GPa (only 5% below HfB₂)
ZrB₂: 524 GPa vs. HfB₂: 551 GPa
Near-equivalent rigidity at ~40% lower density supports lightweight aerospace selection
Ab initio calculations; solid-solution data show 28% strength gain
Mechanical Properties Lightweighting Aerospace

Lower Electrical Resistivity than HfB₂ Composites

Experimental measurements on hot-pressed composites show that the electrical resistivity of ZrB₂-based composites is consistently lower than that of HfB₂–SiC composites at 25 °C [1]. For pure SiC–ZrB₂ composites, the room temperature electrical resistivity can be tuned from 6.54 μΩ·cm for ZrB₂–10 vol% SiC to 11.29 μΩ·cm for ZrB₂–30 vol% SiC, demonstrating its utility as a high-temperature conductive ceramic [2]. In contrast, similar HfB₂–SiC composites exhibit higher resistivity, making ZrB₂ a more efficient material for electrodes and heating element applications requiring high current carrying capacity [1].

Electrical Resistivity
Head-to-head
ZrB₂ composites: lower resistivity at 25 °C
ZrB₂-SiC: 6.54–11.29 μΩ·cm vs. HfB₂-SiC: higher
Lower resistivity supports heating element and electrode applications
Hot-pressed composites; tunable via SiC content
Electrical Conductivity Heating Elements Electrodes

Density Advantage vs. HfB₂ with Retained Stiffness

A comprehensive review of UHTC properties highlights that while ZrB₂-based and HfB₂-based ceramics exhibit similar oxidation and ablation behaviors, ZrB₂-based systems are approximately 40% lighter (density of ZrB₂ ≈ 6.09 g/cm³ vs. HfB₂ ≈ 10.5 g/cm³) and significantly less expensive, making them the preferred choice for aerospace applications where mass reduction is paramount [1]. When combined with the mechanical data showing that ZrB₂ achieves 95% of the Young's modulus of HfB₂ (524 GPa vs. 551 GPa) [2], ZrB₂ offers a superior specific stiffness (modulus/density ratio) compared to HfB₂, providing a quantifiable advantage in lightweight structural design.

Density Advantage
Class-level
~6.09 g/cm³
vs. HfB₂: ~10.5 g/cm³ (approx. 40% lower)
Reported specific stiffness advantage supports weight-critical aerospace design
Class-level inference from UHTC property review; data to verify per lot
Lightweighting Aerospace Specific Properties

Arc-Jet Survival at Extreme Heat Flux

Arc-jet wind tunnel testing of a sharp ZrB₂-SiC wedge demonstrated survival under a 7 MW/m² heat flux with surface temperatures reaching 2450 °C at the leading edge, while a lower thermal conductivity Si₃N₄-MoSi₂ reference material underwent partial melting and mass loss under identical conditions [1]. The ZrB₂-SiC UHTC redistributed heat over colder downstream regions, establishing radiative equilibrium temperatures of 1400–1650 °C over 85% of the exposed surface, confirming its unique ability to manage extreme aerothermal loads through high thermal conductivity [1].

Arc-Jet Survival
Reported
Survived 7 MW/m²; T_max = 2450 °C at leading edge
Arc-jet wind tunnel Supersonic plasma
Supports extreme-environment performance benchmark for TPS materials
Si₃N₄-MoSi₂ comparator failed; radiative equilibrium 1400–1650 °C over 85% surface
Thermal Protection Re-entry Arc-Jet Testing

ZrB₂ Application Scenarios


Hypersonic Leading Edges and Nosecones

ZrB₂-SiC composites are the material of choice for sharp leading edges of hypersonic vehicles due to their ability to withstand extreme aerothermal loads (>2450 °C surface temperature, 7 MW/m² heat flux) by redistributing heat through high thermal conductivity, thereby preventing localized melting [1]. The intermediate thermal conductivity of ZrB₂ (302 W·m⁻¹·K⁻¹) provides an optimal balance compared to TiB₂ (too conductive, risking substructure overheating) and HfB₂ (less conductive, risking tip melting) [2].

Lightweight TPS for Reusable Spacecraft

For reusable atmospheric re-entry vehicles where mass is a critical design constraint, ZrB₂-based UHTCs are preferred over HfB₂-based systems due to their ~40% lower density (6.09 vs. 10.5 g/cm³) while retaining 95% of the stiffness (524 GPa vs. 551 GPa Young's modulus) [1][2]. This weight reduction directly translates into increased payload capacity and reduced launch costs without compromising the structural integrity required for withstanding re-entry heating [3].

Conductive Heating Elements for Ultra-High Temperatures

ZrB₂-SiC ceramics are uniquely suited for electrical heating element applications operating above 1700 °C, where conventional SiC or MoSi₂ elements fail due to active oxidation or mechanical degradation [1]. The low electrical resistivity of ZrB₂-based composites (e.g., 6.54 μΩ·cm for ZrB₂–10 vol% SiC) enables efficient Joule heating and high current carrying capacity, outperforming HfB₂-based alternatives in conductive efficiency [2].

Plasma-Facing Components in Fusion Reactors

ZrB₂-WC composites, with thermal conductivity in the range of 53–63 W·m⁻¹·K⁻¹ and high thermal effusivity (>19000 J·s⁻⁰.⁵·m⁻²·K⁻¹) at 1200 °C, demonstrate potential as alternative plasma-facing materials (PFMs) for fusion reactors [1]. Their stability after deuterium plasma exposure, combined with lower density and cost compared to tungsten and HfB₂ alternatives, positions ZrB₂ as a strategic material for next-generation fusion energy systems [1].

Application
Selection Property
Validation Focus
Hypersonic Leading Edges & Nosecones
Intermediate thermal conductivity window
Arc-jet thermal response validation; heat redistribution under aerothermal load
Reusable Spacecraft TPS
Density-stiffness ratio
Specific stiffness validation; mass savings vs. HfB₂-based systems
UHTC Heating Elements
Low electrical resistivity
Conductive efficiency at temperature; Joule heating performance above 1700 °C
Fusion Plasma-Facing Components
Thermal effusivity & plasma stability
Deuterium plasma exposure response; thermal conductivity retention

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